molecular formula C22H38ClNO2 B2965309 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride CAS No. 1327207-06-6

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

Cat. No.: B2965309
CAS No.: 1327207-06-6
M. Wt: 384
InChI Key: QUGYDWORNSTKTH-UHFFFAOYSA-N
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Description

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The compound's structure includes a cyclopentylamino group, a phenoxy group substituted with a 2,4,4-trimethylpentan-2-yl chain, and a propan-2-ol backbone, further stabilized as its hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves multiple steps:

  • Starting Material: : The initial step involves the preparation of the intermediate phenoxy compound. This could start with a commercially available phenol derivative.

  • Substitution Reaction: : The phenol group undergoes an alkylation reaction with 2,4,4-trimethylpentan-2-yl bromide under basic conditions.

  • Amino Group Introduction: : The intermediate then reacts with cyclopentylamine through an amination reaction.

  • Final Step: : The resulting intermediate undergoes a nucleophilic substitution reaction with propylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, production would scale up the aforementioned methods:

  • Optimization: : Careful optimization of temperature, solvents, and reaction times.

  • Purification: : Techniques like recrystallization or chromatography to ensure high purity of the final product.

  • Quality Control: : Stringent quality control measures to maintain consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:

  • Oxidation: : Potentially yielding different oxidation states or functional groups.

  • Reduction: : Leading to removal of oxygen-containing groups.

  • Substitution: : Such as nucleophilic substitutions on the cyclopentylamino or phenoxy groups.

Common Reagents and Conditions:
  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

  • Reduction: : Commonly using H2 gas with a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: : Involves nucleophiles like halides or cyanides in the presence of appropriate catalysts or under basic conditions.

Major Products Formed:
  • Oxidation and Reduction Products: : Could form alcohols, ketones, or further substituted amines.

  • Substitution Products: : Resulting in varied substituted derivatives of the initial compound.

Scientific Research Applications

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has broad applications:

  • Medicinal Chemistry: : Potentially as a beta-blocker due to its structural similarity to known pharmaceuticals.

  • Biological Research: : Studied for its interactions with various biological receptors and pathways.

  • Industrial Applications: : Could be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Mechanism:

  • Interaction with Biological Targets: : Binds to specific receptors or enzymes, potentially acting as an agonist or antagonist.

  • Pathways: : Involves pathways like adrenergic signaling if it functions similarly to beta-blockers.

Comparison with Similar Compounds

Similar Compounds:

  • Propranolol

  • Atenolol

  • Metoprolol

Uniqueness: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride stands out due to its unique substitution pattern on the phenoxy group and the specific cyclic structure of the cyclopentylamino moiety, potentially offering distinct pharmacokinetic and dynamic profiles.

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Properties

IUPAC Name

1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGYDWORNSTKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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